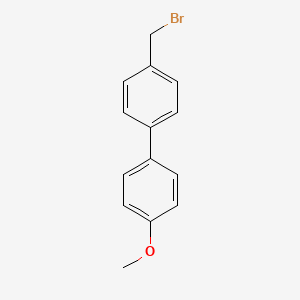

4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl

Description

4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl is a biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and a methoxy (-OCH₃) group at the 4'-position of the biphenyl scaffold. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical intermediate synthesis. Its bromomethyl group enables facile functionalization, while the methoxy substituent enhances solubility and influences electronic properties. The compound is typically synthesized via bromination of pre-functionalized biphenyl precursors or through palladium-catalyzed coupling of aryl halides . Applications span materials science (e.g., liquid crystals) and drug development, where its derivatives exhibit biological activity .

Properties

Molecular Formula |

C14H13BrO |

|---|---|

Molecular Weight |

277.16 g/mol |

IUPAC Name |

1-(bromomethyl)-4-(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C14H13BrO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10H2,1H3 |

InChI Key |

ZTAQCLNVZZFRRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl typically involves the bromination of 4’-methoxy-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl can be achieved through a continuous flow process. This involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed and passed through a constant-temperature water bath reactor under illumination to achieve the desired bromination .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used for oxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.

Major Products

Substitution: Products include azides, thiocyanates, and amines.

Oxidation: The major product is 4’-methoxy-1,1’-biphenyl-4-carboxylic acid.

Reduction: The major product is 4’-methoxy-1,1’-biphenyl.

Scientific Research Applications

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of biphenyl derivatives allows for tailored properties. Below is a systematic comparison of 4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl with analogous compounds:

Structural Analogues with Halogen and Alkyl/Aryl Substituents

Derivatives with Extended Functional Groups

Electronic and Physicochemical Properties

- Reactivity : Bromomethyl derivatives (e.g., this compound) exhibit higher electrophilicity than fluoro or methyl analogues, enabling efficient alkylation reactions .

- Thermal Stability : Methoxy-substituted biphenyls generally show higher thermal stability (e.g., 4'-methoxy derivatives decompose above 250°C) compared to alkylated versions .

- Optical Properties : Fluorinated derivatives (e.g., 4-Fluoro-4'-methoxy-1,1'-biphenyl) demonstrate blue-shifted fluorescence (Δλ ≈ 7–35 nm) due to electron-withdrawing effects, whereas methoxy groups induce red shifts .

Data Table: Key Physical Properties

Biological Activity

4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a biphenyl core with a bromomethyl group and a methoxy substituent. Its molecular formula is .

Antitumor Properties

Research indicates that compounds with bromomethyl groups can exhibit antitumor activity. The mechanism often involves the compound's ability to interact with cellular components, potentially influencing mitochondrial function and inducing apoptosis in cancer cells.

A study on similar biphenyl compounds demonstrated that modifications to the bromomethyl group significantly impacted their cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups could enhance biological activity by increasing the compound's reactivity with cellular targets .

Antiviral Activity

This compound has been investigated for its potential as an antiviral agent. Compounds with similar structures have shown efficacy against viruses such as HIV and Hepatitis B Virus (HBV). The mechanism of action typically involves the inhibition of viral replication through interaction with viral enzymes .

The biological activity of this compound can be attributed to several factors:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological macromolecules such as proteins and nucleic acids .

- Mitochondrial Targeting : Similar compounds have been shown to accumulate in mitochondria, where they can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

- Antiviral Efficacy : In vitro assays demonstrated that compounds derived from biphenyl structures exhibited EC50 values in the low micromolar range against HBV replication, indicating potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Activity Type | IC50/EC50 Value | Notes |

|---|---|---|---|

| This compound | Antitumor | 5-15 µM | Significant cytotoxicity |

| 2-Bromo-3-(bromomethyl)-1,1'-biphenyl | Antiviral | 2.3 - 6.3 µM | Effective against HBV |

| Methyl 2-[4-(bromomethyl)phenyl]benzoate | Antiviral | Low µM range | Used in anti-HIV studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.